2-(2,6-Dimethylphenoxy)ethanamine
Overview
Description
“2-(2,6-Dimethylphenoxy)ethanamine” is a chemical compound with the empirical formula C10H15NO . It has a molecular weight of 165.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction with 2 steps . The first step involves the use of K2CO3 and butan-2-one under heating conditions . The second step involves the use of LiAlH4 and diethyl ether, also under heating conditions .
Molecular Structure Analysis
The InChI of “this compound” is 1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3
. The Canonical SMILES is CC1=C(C(=CC=C1)C)OCCN
. The compound has a topological polar surface area of 35.2 Ų .
Physical and Chemical Properties Analysis
“this compound” is a solid . It has a molecular weight of 165.23 . The compound has a topological polar surface area of 35.2 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .
Scientific Research Applications
Neurochemical Pharmacology
The compound 2-(2,6-Dimethylphenoxy)ethanamine and its derivatives have been extensively studied for their neurochemical pharmacological properties. For instance, a study highlighted the mechanisms of action of various substituted phenethylamines, demonstrating their very high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, consistent with hallucinogenic activity. These compounds were found to have little psychostimulant activity. The study utilized mammalian cells heterologously expressing various receptors and transporters to assess drug affinities and potencies, indicating the significant biochemical pharmacology of these compounds (Eshleman et al., 2018).
Analytical Characterization
Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, which are structurally related to this compound, has been conducted. The study reported on the analytical properties of three such substances identified in blotter papers, using a variety of analytical methods, including GC-MS, LC-ESI-QTOF-MS, FTIR, and NMR. This comprehensive analytical approach facilitated the unequivocal identification of the active components and provided insights into the properties and behavior of these compounds (Zuba & Sekuła, 2013).
Anti-HIV-1 Activity
Research on derivatives structurally similar to this compound has demonstrated potential therapeutic applications. For example, certain derivatives have shown virus-inhibiting properties with respect to type 1 human immunodeficiency virus (HIV-1) in vitro, indicating their potential use in therapeutic applications for managing viral infections (Novikov et al., 2004).
Enzyme Metabolism
The hepatic cytochrome P450 enzymes involved in the metabolism of NBOMe and NBOH compounds, related to this compound, have been characterized. The study identified major enzymes involved in the metabolism of these compounds, providing valuable information on their biotransformation pathways and potential drug-drug interactions. Such understanding is crucial for assessing the implications of these compounds in therapeutic or recreational contexts (Nielsen et al., 2017).
Synthetic Applications
In terms of synthetic applications, the compound and its derivatives have been utilized in various chemical synthesis processes. For instance, a study presented a palladium-catalyzed terminal diarylation of a chelating olefin related to this compound. The process, involving microwave-promoted and chelation-controlled reactions, demonstrated the synthesis of complex compounds under noninert conditions, highlighting the compound's role in facilitating synthetic pathways (Svennebring et al., 2004).
Safety and Hazards
“2-(2,6-Dimethylphenoxy)ethanamine” is classified as an eye damager (Eye Dam. 1) . The safety information pictograms indicate danger (GHS05) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-(2,6-dimethylphenoxy)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-4-3-5-9(2)10(8)12-7-6-11/h3-5H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIDJMWYOGNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383188 | |
Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-46-8 | |
Record name | 2-(2,6-dimethylphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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